Boc-D-Pen(Npys)-OH
CAS No.: 153815-23-7
Cat. No.: VC21537720
Molecular Formula: C35H36N2O3
Molecular Weight: 532.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 153815-23-7 |
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Molecular Formula | C35H36N2O3 |
Molecular Weight | 532.7 g/mol |
IUPAC Name | (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid |
Standard InChI | InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20)/t10-/m0/s1 |
Standard InChI Key | JWSLJRLYRJFSCH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |
Canonical SMILES | CC1=CC2=C(C=C1)NC3=C2C4CCC(CC4C5C3C(=O)N(C5=O)C6=CC=C(C=C6)OC7=CC=CC=C7)C(C)(C)C |
Chemical Identity and Structural Composition
Boc-D-Pen(Npys)-OH, registered under CAS number 153815-23-7, is a synthetic compound derived from D-penicillamine. It features a tert-butyloxycarbonyl (Boc) protecting group attached to the amine functionality of D-penicillamine, along with a 3-nitro-2-pyridinesulfenyl (Npys) protecting group on the thiol . The compound has several synonyms including Boc-β,β-dimethyl-D-Cys(NPys)-OH and L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(3-nitro-2-pyridinyl)dithio]- .
The molecular structure of Boc-D-Pen(Npys)-OH is characterized by the chemical formula C₁₅H₂₁N₃O₆S₂ and a molecular weight of 403.5 g/mol . The compound's structure includes a central amino acid core with multiple functional groups that enable its specialized applications in peptide chemistry.
Chemical and Physical Properties
The physical properties of Boc-D-Pen(Npys)-OH contribute significantly to its utility in various chemical applications. The compound typically appears as a solid at room temperature with specific characteristics that facilitate its use in laboratory settings.
Property | Value | Significance |
---|---|---|
Molecular Weight | 403.5 g/mol | Determines dosage in peptide synthesis |
Molecular Formula | C₁₅H₂₁N₃O₆S₂ | Defines atomic composition |
Purity (Commercial) | ≥99% | Ensures reliability in research applications |
Functional Groups | Boc, Npys, carboxyl | Enables specific chemical reactions |
Chiral Center | D-configuration | Influences biological activity and interactions |
The presence of the Npys group is particularly significant as it allows for selective disulfide bond formation in peptides, offering precise control over peptide structure and function .
Applications in Peptide Chemistry and Biochemical Research
Boc-D-Pen(Npys)-OH serves as a critical tool in several scientific domains, with particular significance in peptide science and drug development.
Peptide Synthesis Applications
In peptide synthesis, Boc-D-Pen(Npys)-OH functions as a specialized building block that enables precise control over disulfide bond formation. The Npys group facilitates selective coupling reactions, making it particularly valuable for the synthesis of complex peptides with defined tertiary structures .
When incorporated into solid-phase peptide synthesis protocols, this compound allows researchers to create peptides with specific disulfide connectivity patterns. For instance, research indicates that Boc-Cys(Npys)-OH and related compounds can be effectively coupled to resins using standard Fmoc or Boc chemistry protocols .
Drug Discovery and Development
The compound plays a significant role in drug discovery by enabling the creation of peptide-based drug candidates with enhanced stability and bioactivity. By incorporating Boc-D-Pen(Npys)-OH into peptide sequences, researchers can:
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Optimize the pharmacokinetic properties of therapeutic peptides
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Create peptide-based drugs targeting specific enzymes, receptors, and ion channels
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Develop peptides with improved resistance to proteolytic degradation
These capabilities make the compound particularly valuable for developing peptide therapeutics with improved pharmaceutical properties.
Bioconjugation and Protein Engineering
Boc-D-Pen(Npys)-OH demonstrates significant utility in bioconjugation procedures that link peptides with diverse molecules.
Bioconjugation Applications
The selective reactivity of the Npys group enables site-specific conjugation of peptides to various entities including:
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Polymers for creating peptide-polymer conjugates with improved pharmacokinetics
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Nanoparticles for developing targeted delivery systems
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Fluorescent tags for imaging applications
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Other biomolecules for creating hybrid structures with novel functions
This versatility makes Boc-D-Pen(Npys)-OH an important tool in creating sophisticated biomaterials and targeted delivery systems for diagnostic and therapeutic applications.
Protein Engineering Applications
In protein engineering, Boc-D-Pen(Npys)-OH serves as a tool for introducing specific modifications into proteins to explore structure-function relationships. Researchers can utilize this compound to:
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Create novel disulfide bonds within protein structures
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Introduce specific cysteine modifications at defined positions
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Engineer proteins with altered stability, folding patterns, or interaction profiles
These applications contribute significantly to advancing our understanding of protein biophysics and aid in designing proteins with tailored functional characteristics.
Comparative Analysis with Related Compounds
Boc-D-Pen(Npys)-OH can be compared with several structurally similar compounds to highlight its distinctive properties and applications.
The distinctive combination of the Boc protecting group and the Npys moiety in Boc-D-Pen(Npys)-OH provides unique advantages in applications requiring selective disulfide bond formation and site-specific conjugation.
Research Applications and Case Studies
Several research studies demonstrate the practical applications of Boc-D-Pen(Npys)-OH and related compounds in contemporary biochemical research.
Cell-Penetrating Peptide Studies
Research on cell-penetrating peptides has utilized compounds like Boc-Cys(Npys)-OH for coupling amino acid sequences to resins. In one study, this approach was employed to create peptide fragments that could be activated through disulfide formation. The researchers found that mixing complementary peptide fragments at pH 7.4 resulted in the smooth formation of disulfide-linked peptides comprising all amino acids of the native sequences .
This study revealed that disulfide-bridged peptide constructs (such as CbFl-Pen A+B) demonstrated uptake comparable to native peptides, indicating the utility of Npys chemistry in creating functional peptide constructs .
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